3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Methyl-[2,2’-bithiophene]-3-carboxylic acid is a compound belonging to the class of bithiophenes, which are derivatives of thiophene. Thiophenes are heterocyclic aromatic compounds containing a sulfur atom in a five-membered ring. Bithiophenes consist of two thiophene rings connected by a single bond. The presence of a carboxylic acid group and a methyl group on the bithiophene structure makes this compound particularly interesting for various applications in organic electronics, materials science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl-[2,2’-bithiophene]-3-carboxylic acid typically involves the coupling of thiophene derivatives. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst. The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF) and the addition of a base like triethylamine to facilitate the coupling process .
Another approach is the Suzuki-Miyaura coupling reaction, which uses boronic acid derivatives of thiophene and halogenated thiophenes in the presence of a palladium catalyst and a base such as potassium carbonate. This method is known for its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of 3’-Methyl-[2,2’-bithiophene]-3-carboxylic acid may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems for reagent addition and product separation further enhances the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Methyl-[2,2’-bithiophene]-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated thiophenes.
Wissenschaftliche Forschungsanwendungen
3’-Methyl-[2,2’-bithiophene]-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3’-Methyl-[2,2’-bithiophene]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The presence of the carboxylic acid group allows for hydrogen bonding and electrostatic interactions with target molecules, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: Lacks the methyl and carboxylic acid groups, making it less versatile in terms of functionalization.
3,3’-Dibromo-[2,2’-bithiophene]: Contains bromine atoms, which can be used for further functionalization through substitution reactions.
3,3’-Dicarboxy-[2,2’-bithiophene]: Contains two carboxylic acid groups, increasing its solubility and reactivity.
Uniqueness
3’-Methyl-[2,2’-bithiophene]-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the bithiophene structure. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H8O2S2 |
---|---|
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
2-(3-methylthiophen-2-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H8O2S2/c1-6-2-4-13-8(6)9-7(10(11)12)3-5-14-9/h2-5H,1H3,(H,11,12) |
InChI-Schlüssel |
UZDQAJJBJSDGAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C2=C(C=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.